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  • Product: (R)-Cyclobutyl(phenyl)methanamine hydrochloride
  • CAS: 1956435-19-0

Core Science & Biosynthesis

Foundational

Spectroscopic data (NMR, IR, MS) of (R)-Cyclobutyl(phenyl)methanamine hydrochloride

An In-depth Technical Guide for the Spectroscopic Characterization of (R)-Cyclobutyl(phenyl)methanamine hydrochloride Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive framework for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Spectroscopic Characterization of (R)-Cyclobutyl(phenyl)methanamine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the spectroscopic characterization of (R)-Cyclobutyl(phenyl)methanamine hydrochloride, a chiral amine salt of interest in pharmaceutical development. Moving beyond a simple data repository, this document elucidates the causality behind the analytical choices and interpretation of spectroscopic data. It is designed for researchers, scientists, and drug development professionals who require a robust, self-validating methodology for structural confirmation and purity assessment. The protocols and interpretive guidance herein are grounded in fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), ensuring technical accuracy and field-proven insights.

Introduction and Molecular Framework

(R)-Cyclobutyl(phenyl)methanamine hydrochloride is a chiral primary amine salt. The presence of a stereocenter dictates the necessity for precise analytical characterization, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. As a hydrochloride salt, the molecule's physical and spectroscopic properties are significantly influenced by the protonation of the primary amine, forming an ammonium cation. This guide will detail the expected spectroscopic signatures that arise from its unique structural features: a monosubstituted phenyl ring, a cyclobutyl group, a chiral methine center, and the ammonium chloride moiety.

The primary objective of this guide is to establish an integrated spectroscopic protocol. This multi-technique approach (NMR, IR, MS) is not merely confirmatory; it is a system of cross-validation where the data from each analysis corroborates the others, leading to an unambiguous structural assignment.

Caption: Molecular structure of (R)-Cyclobutyl(phenyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For amine hydrochloride salts, specific experimental choices are critical for acquiring high-quality, interpretable data.

Expertise & Causality: Experimental Design

The choice of solvent is paramount when analyzing amine salts. Protic deuterated solvents like D₂O or CD₃OD will lead to rapid deuterium exchange with the ammonium protons (NH₃⁺), causing the signal to broaden or disappear entirely.[1] Therefore, an aprotic polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.[2][3] It readily dissolves the salt while preserving the integrity of the N-H signals, which are crucial for confirming salt formation.

Protonation of the amine to an ammonium ion causes significant deshielding (a downfield shift) of the adjacent protons and carbons due to the electron-withdrawing inductive effect of the positive charge.[1][2] The ¹H NMR spectrum is expected to show a broad signal for the three ammonium protons, and the adjacent methine proton (α-proton) will also be shifted downfield compared to its free base counterpart.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts, multiplicities, and assignments for the molecule in DMSO-d₆. These predictions are based on established chemical shift principles and data from analogous structures.[4][5]

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 8.5Broad Singlet3H-NH₃⁺Highly deshielded due to positive charge on nitrogen; broad due to quadrupolar relaxation and potential exchange.
~7.6 - 7.4Multiplet5HAr-HProtons of the monosubstituted phenyl ring.
~4.5 - 4.3Doublet1HPh-CH-NChiral methine proton, deshielded by both the phenyl ring and the adjacent ammonium group.
~2.8 - 2.6Multiplet1HN-CH-CH(CH₂)₂Methine proton of the cyclobutyl ring, adjacent to the chiral center.
~2.2 - 1.7Multiplet6H-CH₂- (Cyclobutyl)Diastereotopic methylene protons of the cyclobutyl ring.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~135Ar-C (Quaternary)Phenyl carbon attached to the methine group.
~129.5Ar-CHPhenyl carbons ortho and para to the substituent.
~129.0Ar-CHPhenyl carbons meta to the substituent.
~60Ph-CH-NChiral methine carbon, significantly deshielded by the adjacent nitrogen.
~40N-CH-CH(CH₂)₂Methine carbon of the cyclobutyl ring.
~25-CH₂- (Cyclobutyl)Methylene carbons of the cyclobutyl ring.
~18-CH₂- (Cyclobutyl)Methylene carbon of the cyclobutyl ring, beta to the ring methine.
Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-15 mg of (R)-Cyclobutyl(phenyl)methanamine hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Employ a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable tool for rapidly confirming the presence of key functional groups and verifying the formation of the amine salt.

Expertise & Causality: Interpreting Amine Salt Spectra

The conversion of a primary amine (-NH₂) to its ammonium salt (-NH₃⁺) results in a dramatic change in the N-H stretching region of the IR spectrum.[6] Instead of the characteristic two sharp-to-medium bands for a primary amine, the ammonium salt exhibits a very broad and strong absorption band, typically spanning from 3200 cm⁻¹ down to 2400 cm⁻¹. This broad envelope is due to the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₃⁺ group and is often superimposed with combination and overtone bands.[6][7] This feature is a definitive indicator of salt formation.

For a solid sample like a hydrochloride salt, the KBr pellet method is a robust and common sample preparation technique that minimizes interference from solvents.[8]

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H Stretch
3200 - 2400Strong, Broad-NH₃⁺ Symmetric & Asymmetric Stretch
2980 - 2850Medium-StrongAliphatic C-H Stretch (Cyclobutyl & Methine)
~1600 & ~1490Medium-WeakAromatic C=C Bending
~1580Medium-NH₃⁺ Asymmetric Bending
~1500Medium-NH₃⁺ Symmetric Bending
750 & 700StrongMonosubstituted Benzene Ring (C-H Out-of-Plane Bend)
Protocol for FTIR-ATR Data Acquisition
  • Sample Preparation: Place a small amount (a few milligrams) of the solid (R)-Cyclobutyl(phenyl)methanamine hydrochloride directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the ATR crystal clean, acquire a background spectrum (typically 32 scans) to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented in terms of absorbance or transmittance. Perform baseline correction if necessary.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

Expertise & Causality: Analyzing Salts with ESI

Electrospray Ionization (ESI) is the ideal technique for analyzing pre-charged species like amine hydrochloride salts.[9] In the positive ion mode, the instrument will not detect the intact salt but rather the protonated free base. The compound enters the ESI source as [R-NH₃⁺][Cl⁻], but during the desolvation and ionization process, the non-covalent ionic bond is disrupted, and the gaseous [R-NH₃]⁺ ion is detected. The molecular formula of the free base is C₁₁H₁₅N, with a monoisotopic mass of 161.1204 Da.[10] Therefore, the primary ion observed in the mass spectrum will be the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 162.1277.[11] The presence of salts like hydrochlorides can sometimes lead to the formation of adducts or clusters, but under typical ESI conditions for small molecules, the protonated free base is the expected dominant species.[12][13]

Table 4: Expected High-Resolution Mass Spectrometry Data (ESI+)

m/z (Calculated)m/z (Observed)Ion FormulaAssignment
162.1277[Experimental Value][C₁₁H₁₆N]⁺[M+H]⁺
184.1097[Experimental Value][C₁₁H₁₅NNa]⁺[M+Na]⁺ Adduct
Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition:

    • Operate the instrument in positive ion mode.

    • Acquire data over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the most abundant ion and compare it to the theoretical mass of [C₁₁H₁₆N]⁺. The high mass accuracy will help confirm the elemental composition.

Integrated Analysis Workflow

The power of this multi-technique approach lies in the integration of all data points to build an unassailable case for the compound's identity and structure.

Integrated_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Final Confirmation Prep Weigh & Dissolve Sample (e.g., in DMSO-d6 for NMR) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FTIR Spectroscopy (ATR) Prep->IR MS Mass Spectrometry (ESI-TOF) Prep->MS Analyze_NMR Assign Peaks Confirm C-H Framework NMR->Analyze_NMR Analyze_IR Identify Functional Groups (Confirm -NH₃⁺) IR->Analyze_IR Analyze_MS Determine Molecular Weight (Confirm [M+H]⁺) MS->Analyze_MS Confirm Structural Confirmation & Purity Assessment Analyze_NMR->Confirm Analyze_IR->Confirm Analyze_MS->Confirm

Sources

Exploratory

Mechanism of action of (R)-Cyclobutyl(phenyl)methanamine hydrochloride

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for (R)-Cyclobutyl(phenyl)methanamine hydrochloride Abstract (R)-Cyclobutyl(phenyl)methanamine hydrochloride is a chiral small molecule with a phe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for (R)-Cyclobutyl(phenyl)methanamine hydrochloride

Abstract

(R)-Cyclobutyl(phenyl)methanamine hydrochloride is a chiral small molecule with a phenethylamine backbone, a structural motif common to many centrally active agents. While direct pharmacological data for this specific compound is not prevalent in public literature, its structural similarity to known monoaminergic modulators provides a strong basis for hypothesizing its mechanism of action. This guide presents a logical, evidence-based framework for the comprehensive elucidation of this mechanism. We will explore two primary, plausible hypotheses: inhibition of monoamine oxidase (MAO) and inhibition of monoamine transporters (DAT, NET, SERT). This document serves as a technical roadmap for researchers, providing detailed experimental protocols and data interpretation frameworks necessary to definitively characterize the pharmacological activity of this and similar novel compounds.

Introduction and Physicochemical Profile

The rational design of novel central nervous system (CNS) agents often involves the modification of established pharmacophores. The structure of (R)-Cyclobutyl(phenyl)methanamine combines a classic phenylmethanamine core with a cyclobutane moiety. The cyclobutane ring is an increasingly utilized feature in medicinal chemistry, valued for its ability to introduce conformational rigidity and explore unique vector spaces within a binding pocket, potentially enhancing potency, selectivity, and metabolic stability[1].

Given its structure, (R)-Cyclobutyl(phenyl)methanamine is a candidate for interaction with the monoaminergic system, which is integral to mood, cognition, and motor control. Its action is likely mediated by key proteins of this system: the monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—or the primary catabolizing enzymes, monoamine oxidase A (MAO-A) and B (MAO-B).

Physicochemical Data
PropertyValueSource
IUPAC Name (R)-cyclobutyl(phenyl)methanamine;hydrochlorideInferred
Molecular Formula C₁₁H₁₆ClN[2]
Molecular Weight 197.71 g/mol (as HCl salt)Inferred
CAS Number 1956435-19-0[2]
Canonical SMILES C1CC(C1)C(C2=CC=CC=C2)N.Cl[3]

Hypothesized Mechanisms of Action

Based on structural analogy to characterized compounds, two primary hypotheses are proposed. These are not mutually exclusive.

Hypothesis A: Mechanism-Based Inactivation of Monoamine Oxidase (MAO)

The most compelling analogue for this hypothesis is 1-phenylcyclobutylamine (PCBA), a known irreversible inactivator of MAO[4]. The proposed mechanism for PCBA involves enzymatic oxidation of the amine to a radical cation, followed by homolytic cleavage of the strained cyclobutane ring. This generates a reactive radical species that covalently binds to the enzyme's flavin cofactor, leading to irreversible inactivation[4]. We hypothesize that (R)-Cyclobutyl(phenyl)methanamine may follow a similar bio-activation pathway.

MAO_Inactivation FAD FAD_ox FADH FADH• RadicalCation Radical Cation Amine•+ FAD_adduct FAD-Adduct (Inactive) Substrate (R)-Cyclobutyl(phenyl)methanamine Amine Substrate->RadicalCation 1e⁻ Oxidation RingOpened Ring-Opened Radical •CH₂-(CH₂)₂-CH(Ph)-NH₂•+ RadicalCation->RingOpened Ring Cleavage RingOpened->FAD_adduct Covalent Bonding Product Metabolized Product RingOpened->Product Further Oxidation / Release

Caption: Hypothesized mechanism-based inactivation of MAO.

Hypothesis B: Inhibition of Monoamine Transporters

Structurally related diphenylcyclobutylamines are potent inhibitors of norepinephrine and serotonin accumulation, suggesting interaction with NET and SERT[5]. Furthermore, the core phenethylamine structure is the canonical substrate for all three monoamine transporters (DAT, NET, SERT). It is plausible that (R)-Cyclobutyl(phenyl)methanamine acts as a competitive inhibitor at the substrate binding site of these transporters, preventing the reuptake of their respective neurotransmitters from the synaptic cleft.

Transporter_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NT Neurotransmitter (DA, NE, 5-HT) Transporter Extracellular Side Monoamine Transporter (DAT, NET, or SERT) Intracellular Side NT->Transporter:f0 Binds & Transported Compound { (R)-Cyclobutyl(phenyl)methanamine } Compound->Transporter:f1 Competitively Binds (Blocks Transport) block_node Increased Synaptic Neurotransmitter Concentration

Caption: Hypothesized competitive inhibition of monoamine transporters.

Experimental Plan for Mechanism Elucidation

A tiered approach is recommended, starting with broad screening and moving to specific, hypothesis-driven assays.

Workflow Overview

Experimental_Workflow A Compound Synthesis & QC B Tier 1: Broad Target Screen (e.g., Eurofins SafetyScreen44™) A->B C Significant 'Hit' on MAO or Transporters? B->C D Tier 2A: MAO Inhibition Assays (MAO-A & MAO-B) C->D Yes (MAO) E Tier 2B: Transporter Uptake Assays (DAT, NET, SERT) C->E Yes (Transporters) F Determine IC₅₀ & Reversibility D->F G Determine IC₅₀ & Ki E->G H Mechanism Confirmed F->H G->H

Sources

Foundational

Synthesis of Chiral Amines: A Guide to Asymmetric Hydrogenation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Chiral amines are fundamental building blocks in modern chemistry, forming the structural core of approximately 40-45% of small-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in modern chemistry, forming the structural core of approximately 40-45% of small-molecule pharmaceuticals, as well as numerous agrochemicals and natural products.[1][2] Their precise three-dimensional arrangement is often critical for biological activity, making the development of efficient and highly selective synthetic methods a paramount objective in chemical research and industrial manufacturing. Among the various strategies, asymmetric hydrogenation (AH) has emerged as one of the most powerful, atom-economical, and sustainable methods for producing enantiomerically pure amines.[1][2]

This guide provides a comprehensive overview of the synthesis of chiral amines via asymmetric hydrogenation, designed for professionals in research and drug development. We will delve into the core principles, explore the landscape of catalytic systems, provide practical guidance on protocol design, and examine real-world industrial applications.

The Foundation: Principles of Asymmetric Hydrogenation

Asymmetric hydrogenation is a catalytic reaction that adds two hydrogen atoms across a prochiral unsaturated bond, such as a carbon-carbon (C=C) or carbon-nitrogen (C=N) double bond, to create a new stereocenter with high enantioselectivity.[3] The success of this transformation hinges on the catalyst, which is typically a complex of a transition metal and a chiral ligand. The chiral ligand creates a specific three-dimensional environment around the metal center, which forces the substrate to bind in a preferred orientation, leading to the selective formation of one enantiomer over the other.[4]

The pioneering work of Knowles and Noyori, who shared the 2001 Nobel Prize in Chemistry for their contributions to this field, laid the groundwork for the industrial application of this technology, most notably in the synthesis of L-DOPA.[3][5]

Key Substrates for Chiral Amine Synthesis

The most direct precursors for chiral amines via asymmetric hydrogenation are nitrogen-containing unsaturated compounds. The choice of substrate is a critical first step in planning a synthesis.

  • Imines: The asymmetric hydrogenation of prochiral imines is the most direct route to α-chiral amines.[1][2] However, imines present unique challenges compared to their ketone analogues, including their potential for E/Z isomerization and sensitivity to hydrolysis.[1]

  • Enamines & Enamides: These substrates are also widely used. Enamines, with the appropriate catalyst, can be hydrogenated to furnish chiral amines.[1] N-acylated enamines (enamides) are particularly effective substrates, often exhibiting high reactivity and enantioselectivity.

  • N-Heteroaromatic Compounds: The hydrogenation of N-heteroaromatics like quinolines, indoles, and pyridines provides access to valuable chiral saturated heterocyclic amines, which are prevalent in pharmaceuticals.[3][6]

Substrate_Classes sub Prochiral Substrates imine Imines (C=N) sub->imine Precursors enamine Enamines / Enamides (C=C-N) sub->enamine Precursors n_het N-Heteroaromatics (e.g., Quinolines) sub->n_het Precursors product Chiral Amines imine->product Asymmetric Hydrogenation enamine->product Asymmetric Hydrogenation n_het->product Asymmetric Hydrogenation

Caption: Common prochiral substrates for chiral amine synthesis.

The Heart of Asymmetry: A Tour of Catalytic Systems

The choice of metal and ligand is the most critical factor in developing a successful asymmetric hydrogenation process. The catalyst dictates not only the enantioselectivity but also the reaction rate, turnover number (TON), and substrate scope.[7]

Iridium (Ir)-Based Catalysts

Iridium complexes, particularly those with chiral P,N ligands like phosphine-oxazolines (PHOX), are highly effective for the hydrogenation of imines.[1][3][8] These catalysts are often valued for their high activity under mild conditions.[9]

A significant challenge in amine synthesis has been the hydrogenation of sterically similar dialkyl imines, where the catalyst must differentiate between two simple alkyl groups. Recent breakthroughs have shown that chiral iridium catalysts with precisely tuned steric pockets can accomplish this difficult transformation with high yields and enantioselectivities.[10][11]

Mechanism Snapshot: The mechanism of Ir-(PHOX) catalyzed imine hydrogenation is complex and can differ from that of alkene hydrogenation. Some studies suggest a catalytic cycle that involves dissociation of the imine substrate rather than following the traditional Ir(III)/Ir(V) cycle proposed for alkenes.[8]

Rhodium (Rh)-Based Catalysts

Rhodium catalysts have a long and successful history in asymmetric hydrogenation. They are particularly well-suited for the hydrogenation of enamines and enamides.[12][13][14] Ligand families like DuPhos and Josiphos have had a tremendous impact. The largest-scale industrial application of asymmetric hydrogenation, the synthesis of the herbicide (S)-metolachlor, utilizes an iridium catalyst with a Josiphos-type ligand, but the development of these ligands was heavily influenced by rhodium catalysis.[5]

Recent work has demonstrated that rhodium catalysts can also be highly effective for challenging, sterically hindered tetrasubstituted enamines, achieving high conversion and enantioselectivity.[13]

Ruthenium (Ru)-Based Catalysts

Ruthenium catalysts, especially the BINAP-Ru systems developed by Noyori, are renowned for their broad substrate scope, including the hydrogenation of functionalized ketones, which can be precursors to chiral alcohols and subsequently amines.[3][4] For the direct hydrogenation of imines, Ru(II) complexes that combine a chiral diphosphine (e.g., Xyl-Skewphos) and a chiral diamine (e.g., DPEN) have shown excellent activity and selectivity, achieving high turnover numbers.[15]

Emerging Earth-Abundant Metal Catalysts

Driven by cost and sustainability, there is growing interest in replacing precious metals like iridium, rhodium, and ruthenium with more earth-abundant alternatives.

  • Nickel (Ni): Ni-catalyzed asymmetric hydrogenation has been successfully applied to produce chiral α-amino acid and amine derivatives from cyclic N-sulfonyl ketimines with excellent yields and enantioselectivities. It has also proven effective for synthesizing chiral β-amino nitroalkanes.

  • Manganese (Mn): Recently developed manganese catalysts can asymmetrically hydrogenate dialkyl ketimines, distinguishing between minimally different alkyl groups like methyl and ethyl.[16]

A Comparative Overview

The following table summarizes the general applicability of the most common metal catalysts for different substrate classes.

Metal CatalystPrimary Substrate ClassCommon Ligand TypesKey Advantages
Iridium (Ir) Imines (N-Aryl, N-Alkyl)P,N (e.g., PHOX, SIPHOX)High activity for imines, mild conditions.[3][9]
Rhodium (Rh) Enamides, EnaminesDiphosphines (e.g., DuPhos, TaniaPhos)High selectivity for C=C-N systems.[5][12]
Ruthenium (Ru) Imines, Ketones, HeterocyclesDiphosphine/Diamine combinationsBroad substrate scope, high turnover.[3][15]
Nickel (Ni) Functionalized Imines/OlefinsDiphosphinesCost-effective, good for specific substrates.

Beyond Transition Metals: Biocatalytic and Organocatalytic Strategies

While metal-based catalysts are dominant, alternative approaches offer unique advantages, particularly concerning mild reaction conditions and environmental impact.

Biocatalysis: The Power of Enzymes

Enzymes are highly efficient and exquisitely selective catalysts. For chiral amine synthesis, two main classes are employed:

  • Amine Transaminases (ATAs): These enzymes transfer an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine directly.[17]

  • Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of imines (often formed in situ from a ketone and an amine source) to chiral amines, using a cofactor like NADPH.[18][19]

A landmark industrial example is the manufacturing of the anti-diabetic drug Sitagliptin. An initial rhodium-catalyzed hydrogenation process was replaced by a more efficient, economical, and greener biocatalytic process using an engineered transaminase.[17][20] This highlights the maturation of biocatalysis as a viable large-scale manufacturing technology.[20]

Organocatalysis: Metal-Free Hydrogenation

Organocatalytic transfer hydrogenation provides a metal-free alternative. This method typically involves a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, which activates the imine by protonation. A hydrogen donor, commonly a Hantzsch ester, then delivers a hydride to the iminium ion in a stereocontrolled manner, guided by the chiral counteranion.[7][21]

From Theory to Practice: Designing a Robust Protocol

Developing a successful asymmetric hydrogenation requires careful planning and optimization.

Workflow cluster_opt Optimization Parameters sub Substrate Selection (Imine, Enamine, etc.) cat_select Catalyst Screening (Metal/Ligand Combination) sub->cat_select 1. Initial Choice opt Reaction Optimization cat_select->opt 2. Identify Lead Catalyst scale Scale-Up & Analysis opt->scale 3. Define Optimal Conditions p Pressure (H₂) opt->p t Temperature opt->t sol Solvent opt->sol add Additives (Base) opt->add final Enantiopure Chiral Amine scale->final 4. Production

Caption: A general workflow for developing an asymmetric hydrogenation process.

Detailed Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Imine

This protocol is a representative example for the iridium-catalyzed hydrogenation of an acetophenone-derived imine.

Safety Note: This procedure involves flammable solvents and hydrogen gas under pressure. It must be conducted in a well-ventilated fume hood using appropriate safety equipment and a properly rated hydrogenation vessel.

1. Catalyst Preparation (in a glovebox):

  • To a clean vial, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol).
  • Add the chiral ligand (e.g., a PHOX-type ligand, 0.011 mmol).
  • Add 1.0 mL of anhydrous, degassed dichloromethane (DCM).
  • Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

2. Hydrogenation Reaction:

  • To a high-pressure autoclave equipped with a magnetic stir bar, add the imine substrate (1.0 mmol).
  • Add 4.0 mL of anhydrous, degassed solvent (e.g., toluene).
  • Using a syringe, transfer the prepared catalyst solution to the autoclave.
  • If required, add any additives (e.g., a base like K₂CO₃, 0.02 mmol). The rationale for adding a base is often to neutralize trace acidic impurities that can inhibit the catalyst.[22]
  • Seal the autoclave.
  • Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.
  • Pressurize the vessel to the desired hydrogen pressure (e.g., 20 bar).
  • Stir the reaction at the desired temperature (e.g., 40 °C) for the specified time (e.g., 16 hours).

3. Work-up and Analysis:

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.
  • Purge the vessel with nitrogen.
  • Concentrate the reaction mixture under reduced pressure.
  • Determine the conversion by ¹H NMR or GC analysis of the crude product.
  • Purify the chiral amine product by column chromatography.
  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
Low or No Conversion Catalyst deactivation by impurities (air, water, acid).Ensure all reagents and solvents are anhydrous and degassed. Conduct the reaction under a strictly inert atmosphere. Add a non-nucleophilic base to scavenge acid.[22]
Incorrect catalyst for the substrate.Screen a different class of metal or ligand. For example, if an Ir-catalyst fails, a Ru- or Rh-based system may be more suitable.[22]
Low Enantioselectivity (ee) Suboptimal reaction temperature.Screen a range of temperatures. Lower temperatures often increase enantioselectivity, though they may slow the reaction rate.[22]
Poor solvent choice.Screen solvents with different polarities (e.g., toluene, THF, methanol). The solvent can influence catalyst structure and stability.
Mismatched catalyst-substrate pairing.The steric and electronic properties of the ligand and substrate must be compatible. Screening a library of ligands is the most effective solution.[22]

Conclusion and Future Outlook

Asymmetric hydrogenation is a mature, reliable, and highly efficient technology for the synthesis of chiral amines.[1][2] Its impact is evident in the large-scale industrial production of key agrochemicals and pharmaceutical intermediates.[5][23] The field continues to evolve rapidly, with key future directions including:

  • Development of Novel Catalysts: The design of new ligands and the exploration of earth-abundant metal catalysts will continue to broaden the substrate scope and improve the sustainability of the process.

  • Broader Substrate Scope: Significant effort is focused on developing catalysts for historically challenging substrates, such as unfunctionalized olefins and sterically hindered imines.[10][24]

  • Continuous Flow Technology: The implementation of asymmetric hydrogenation in continuous flow reactors offers advantages in safety, efficiency, and scalability, particularly for high-pressure reactions.[25]

  • Integration of Biocatalysis: The synergy between chemo- and biocatalysis will likely lead to novel and powerful synthetic cascades for producing complex chiral amines.[26]

The continued innovation in asymmetric hydrogenation will undoubtedly play a crucial role in advancing drug discovery and the efficient manufacturing of essential chiral molecules.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. ResearchGate. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. Available at: [Link]

  • New iridium catalytic methods for enantioselective imine hydrogenation. University of Strathclyde. Available at: [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. Available at: [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. Available at: [Link]

  • Synthesis of chiral amines using redox biocatalysis. Sci-Hub. Available at: [Link]

  • Synthesis of chiral amines using redox biocatalysis. PubMed. Available at: [Link]

  • Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • The substrate scope for asymmetric hydrogenation of aromatic imines. ResearchGate. Available at: [Link]

  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. ACS Publications. Available at: [Link]

  • Biocatalytic Formal Asymmetric para-Aminoethylation of Unprotected Phenols to Chiral Amines. ACS Publications. Available at: [Link]

  • Manufacture of Asymmetric Hydrogenation Catalysts. Pharmaceutical Technology. Available at: [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. Available at: [Link]

  • Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. ACS Publications. Available at: [Link]

  • Industrial Applications of Asymmetric (Transfer) Hydrogenation. ResearchGate. Available at: [Link]

  • Asymmetric hydrogenation of imines. PubMed. Available at: [Link]

  • Nickel-catalyzed asymmetric hydrogenation of β-acylamino nitroolefins: an efficient approach to chiral amines. Chemical Science (RSC Publishing). Available at: [Link]

  • Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. ACS Publications. Available at: [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. Available at: [Link]

  • Asymmetric Hydrogenation. University of Regensburg. Available at: [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. University of Shizuoka. Available at: [Link]

  • Asymmetric hydrogenation of imines for preparation of chiral amines. ResearchGate. Available at: [Link]

  • Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Chemical Communications (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]

  • Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. University of Liverpool. Available at: [Link]

  • Asymmetric hydrogenation of imines with a recyclable chiral frustrated Lewis pair catalyst. Dalton Transactions (RSC Publishing). Available at: [Link]

  • High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. University of Leeds. Available at: [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Rhodium(I)-catalysed asymmetric hydrogenation of imines. RSC Publishing. Available at: [Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PubMed Central. Available at: [Link]

  • Novel ruthenium catalysts and their use for asymmetric reduction of ketones. Google Patents.
  • Ruthenium-Catalyzed Asymmetric Hydrogenation of Imines. Synfacts. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of chiral amines. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application of (R)-Cyclobutyl(phenyl)methanamine Hydrochloride as a Chiral Resolving Agent: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the principles and practices for utilizing (R)-Cyclobutyl(phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the principles and practices for utilizing (R)-Cyclobutyl(phenyl)methanamine hydrochloride as a chiral resolving agent for the separation of racemic carboxylic acids. The methodologies detailed herein are grounded in the established principles of diastereomeric salt formation and fractional crystallization, offering a robust framework for achieving high enantiomeric purity in both laboratory and process development settings.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a cornerstone technique in stereochemistry for the isolation of enantiomers from a racemic mixture.[1][2] Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct separation challenging.[1] The strategy of diastereomeric salt formation circumvents this by converting the enantiomeric pair into a mixture of diastereomers, which, importantly, have distinct physical properties such as solubility, melting point, and boiling point.[1][3]

The process involves reacting the racemic mixture of a carboxylic acid, denoted as (R/S)-Acid, with a single enantiomer of a chiral amine, in this case, (R)-Cyclobutyl(phenyl)methanamine, denoted as (R)-Amine. This acid-base reaction yields a pair of diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. Due to their different three-dimensional structures, these diastereomeric salts exhibit differential solubility in a given solvent system.[4][5] This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated by filtration. Subsequently, the resolved enantiomer of the carboxylic acid can be liberated from the isolated diastereomeric salt by treatment with an acid.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Fractional Crystallization cluster_4 Separation & Liberation Racemic_Acid (R/S)-Carboxylic Acid Diastereomers Mixture of Diastereomeric Salts [(R)-Acid·(R)-Amine] [(S)-Acid·(R)-Amine] Racemic_Acid->Diastereomers Reaction in suitable solvent Resolving_Agent (R)-Cyclobutyl(phenyl)methanamine Hydrochloride Resolving_Agent->Diastereomers Less_Soluble Less Soluble Diastereomer (Crystallizes) Diastereomers->Less_Soluble Cooling/ Solvent Adjustment More_Soluble More Soluble Diastereomer (Remains in Solution) Diastereomers->More_Soluble Resolved_Enantiomer Pure (R) or (S)-Carboxylic Acid Less_Soluble->Resolved_Enantiomer Acidification & Extraction Recovered_Agent Recovered (R)-Amine Less_Soluble->Recovered_Agent Basification & Extraction

Properties of (R)-Cyclobutyl(phenyl)methanamine Hydrochloride

A thorough understanding of the resolving agent's properties is crucial for designing an effective resolution process.

PropertyValue
Molecular Formula C₁₁H₁₆ClN
Molecular Weight 197.70 g/mol
Appearance Solid
Storage Sealed in a dry place at room temperature.

Experimental Protocols: A General Guideline

The following protocols provide a detailed, step-by-step methodology for the chiral resolution of a generic racemic carboxylic acid using (R)-Cyclobutyl(phenyl)methanamine hydrochloride. These should be considered as a starting point, with optimization of solvent, stoichiometry, and temperature being critical for success.

Preliminary Solvent Screening

The choice of solvent is paramount for achieving efficient separation, as it directly influences the solubility difference between the diastereomeric salts.

Objective: To identify a solvent or solvent system that provides a significant difference in solubility between the two diastereomeric salts, leading to the crystallization of one in high purity and yield.

Protocol:

  • Preparation: In a series of small test tubes, place a small, accurately weighed amount of the racemic carboxylic acid.

  • Stoichiometry: Add 0.5 to 1.0 molar equivalents of (R)-Cyclobutyl(phenyl)methanamine hydrochloride. The use of a sub-stoichiometric amount of the resolving agent (the Pope-Peachy method) can sometimes lead to higher enantiomeric excess in the crystalline salt.[6]

  • Solvent Addition: To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures with water) in small increments while heating and stirring until a clear solution is obtained.

  • Crystallization: Allow the solutions to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the tube with a glass rod or by placing it in a cold bath (ice-water or refrigerator).

  • Observation: Observe the amount of precipitate in each tube. The solvent that yields a significant amount of crystalline solid is a good candidate for the preparative scale resolution.

  • Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Liberate the carboxylic acid by dissolving the salt in a dilute acid (e.g., 1M HCl) and extracting with an organic solvent (e.g., ethyl acetate). Analyze the enantiomeric excess (ee) of the recovered acid using chiral HPLC.

Preparative Scale Chiral Resolution

Objective: To resolve a larger quantity of the racemic carboxylic acid to obtain one enantiomer in high enantiomeric purity.

Protocol:

  • Dissolution: In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve the racemic carboxylic acid (1.0 equivalent) and (R)-Cyclobutyl(phenyl)methanamine hydrochloride (0.5 - 1.0 equivalent, based on optimization) in the chosen solvent system with heating to obtain a clear solution.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. For enhanced yield, the flask can be subsequently cooled in an ice bath. Seeding with a small crystal from the screening experiment can be beneficial.

  • Isolation: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the diastereomeric salt in water.

    • Acidify the mixture with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 1-2.

    • Extract the liberated carboxylic acid with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

    • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent: The aqueous layer from the acidification step can be basified (e.g., with 1M NaOH) to recover the (R)-Cyclobutyl(phenyl)methanamine for potential reuse.

G Start Start: Racemic Carboxylic Acid + (R)-Cyclobutyl(phenyl)methanamine HCl Solvent_Screening 1. Solvent Screening (Various solvents & temperatures) Start->Solvent_Screening Optimal_Solvent Identify Optimal Solvent System Solvent_Screening->Optimal_Solvent Preparative_Resolution 2. Preparative Scale Resolution (Dissolution & Crystallization) Optimal_Solvent->Preparative_Resolution Filtration 3. Filtration (Separate Crystals from Mother Liquor) Preparative_Resolution->Filtration Crystals Crystalline Diastereomeric Salt Filtration->Crystals Mother_Liquor Mother Liquor (Enriched in other diastereomer) Filtration->Mother_Liquor Acidification 4. Acidification (e.g., HCl) & Extraction Crystals->Acidification Resolved_Product Enantiomerically Enriched Carboxylic Acid Acidification->Resolved_Product Analysis 5. Analysis (Chiral HPLC for ee) Resolved_Product->Analysis

Analysis of Enantiomeric Excess

The determination of the enantiomeric excess (ee) of the resolved carboxylic acid is crucial to evaluate the success of the resolution.

MethodPrincipleAdvantagesConsiderations
Chiral High-Performance Liquid Chromatography (HPLC) Utilizes a chiral stationary phase to differentially retain the two enantiomers, resulting in two separate peaks.High accuracy, sensitivity, and can be used for both analytical and preparative separations.[7][8]Requires method development to find a suitable chiral column and mobile phase.
Polarimetry Measures the rotation of plane-polarized light by the chiral molecule. The magnitude of rotation is proportional to the concentration of the enantiomer.A classical and straightforward method.Requires a known specific rotation for the pure enantiomer and is less accurate for low ee values.
NMR Spectroscopy with Chiral Shift Reagents A chiral lanthanide complex is added to the sample, which forms diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum.Can provide rapid determination of ee without the need for separation.The shift reagent can cause line broadening, and complete separation of signals may not always be achieved.

A validated chiral HPLC method is generally the preferred technique for accurate determination of enantiomeric excess.[7]

Case Study: Hypothetical Resolution of a Profen Drug

To illustrate the application, consider the resolution of a racemic profen-class non-steroidal anti-inflammatory drug (NSAID), structurally similar to ibuprofen or naproxen.

Objective: To obtain the (S)-enantiomer, which is typically the more pharmacologically active form.

Expected Outcome: The reaction of racemic profen with (R)-Cyclobutyl(phenyl)methanamine hydrochloride is expected to form two diastereomeric salts: [(S)-profen·(R)-amine] and [(R)-profen·(R)-amine]. Through careful solvent selection (e.g., a mixture of ethanol and water), one of these salts, for instance, the [(S)-profen·(R)-amine] salt, may be found to be less soluble and will selectively crystallize.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material 10.0 g of racemic profen
Resolving Agent 4.8 g (0.5 eq) of (R)-Cyclobutyl(phenyl)methanamine HCl
Solvent 100 mL of 90:10 Ethanol:Water
Crystallization Temp. Cooled from 70°C to 5°C
Yield of Diastereomeric Salt 5.5 g
Yield of (S)-Profen 3.8 g (76% of theoretical maximum)
Enantiomeric Excess (ee) of (S)-Profen >98% (determined by chiral HPLC)

Troubleshooting and Optimization

  • No Crystallization: Try different solvents, increase the concentration, use a co-solvent, or try cooling to a lower temperature. Seeding can also be highly effective.

  • Low Yield: The target diastereomer may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture.

  • Low Enantiomeric Excess: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Further solvent screening is required. Recrystallization of the diastereomeric salt is often necessary to enhance the ee.

  • Oil Formation: This indicates that the melting point of the diastereomeric salt is lower than the temperature of the solution. Try using a more dilute solution or a lower crystallization temperature.

Conclusion

(R)-Cyclobutyl(phenyl)methanamine hydrochloride is a valuable chiral resolving agent for the separation of racemic carboxylic acids. The success of the resolution is highly dependent on the systematic optimization of experimental parameters, particularly the choice of solvent. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can effectively implement this technique to obtain enantiomerically pure compounds.

References

  • Scribd. Organic Chemistry - Resolution of Ibuprofen.

  • Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.

  • The Retort. Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen.

  • National Center for Biotechnology Information. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.

  • YouTube. Chiral separation of (R/S) enantiomers - Resolution of ibuprofen.

  • Scholars at Duke. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.

  • ACS Figshare. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.

  • TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

  • University of York. Stereochemistry - Stereoelectronics.

  • AIChE. 394e Chiral Resolution Via Diastereomeric Salt Crystallization.

  • ACS Publications. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.

  • Royal Society of Chemistry. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.

  • MDPI. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.

  • National Center for Biotechnology Information. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode.

  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

  • Wikipedia. Diastereomeric recrystallization.

  • MPG.PuRe. Formation and Crystallization based Separation of Diastereomeric Salts.

  • ResearchGate. (PDF) Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode.

  • Google Patents. CN102850204A - Resolution method of (S)-2-arylpropionic acid non-steroidal anti-inflammatory drug.

  • Royal Society of Chemistry. (S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers.

  • TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.

  • National Center for Biotechnology Information. Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries.

  • Phenomenex. Chiral HPLC Separations.

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

  • Benchchem. A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for preparing (R)-Cyclobutyl(phenyl)methanamine hydrochloride

Here is the comprehensive technical support guide for the optimization of reaction conditions to prepare (R)-Cyclobutyl(phenyl)methanamine hydrochloride . Topic: Process Optimization & Troubleshooting for Chiral Benzylic...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the optimization of reaction conditions to prepare (R)-Cyclobutyl(phenyl)methanamine hydrochloride .

Topic: Process Optimization & Troubleshooting for Chiral Benzylic Amine Synthesis Target Molecule: (R)-Cyclobutyl(phenyl)methanamine hydrochloride (CAS: 1956435-19-0) Primary Methodology: Diastereoselective Synthesis via tert-Butanesulfinamide (Ellman’s Auxiliary)

Executive Summary & Synthetic Strategy

User Question: What is the most reliable route to synthesize (R)-cyclobutyl(phenyl)methanamine with high enantiomeric excess (>99% ee) on a multigram scale?

Technical Response: While classical resolution of the racemic amine (via tartaric or mandelic acid) is possible, it is often inefficient (max 50% yield) and labor-intensive. For high-value intermediates requiring high optical purity, we recommend Asymmetric Reductive Amination using Ellman’s Auxiliary ((R)-tert-butanesulfinamide) .

This route offers three distinct advantages:

  • Predictable Stereochemistry: The rigid cyclic transition state during reduction allows for tunable diastereoselectivity.

  • Scalability: Avoids the use of expensive chiral metal catalysts (e.g., Rh/Ru) required for asymmetric hydrogenation.

  • Purification: The intermediate sulfinamide is stable and easily purified by crystallization or silica chromatography before the final salt formation.

Strategic Workflow Diagram

G Start Cyclobutyl Phenyl Ketone Step1 Condensation (Ti(OEt)4, (R)-t-BS-NH2) Start->Step1 Dehydration Inter1 (R)-N-Sulfinyl Imine Step1->Inter1 Imine Formation Step2 Diastereoselective Reduction (NaBH4 vs L-Selectride) Inter1->Step2 Face-Selective Hydride Attack Inter2 (Rs, R)-Sulfinamide (Major Diastereomer) Step2->Inter2 Purification (Crystallization) Step3 Acidic Cleavage (HCl/MeOH) Inter2->Step3 Deprotection End (R)-Cyclobutyl(phenyl) methanamine HCl Step3->End Salt Precipitation

Caption: Figure 1.[1][2][3][4] Optimized synthetic pathway using Ellman's Auxiliary logic for chiral induction.

Phase I: Imine Condensation (The Steric Bottleneck)

User Question: I am observing low conversion (<60%) of cyclobutyl phenyl ketone to the sulfinyl imine even after 24 hours. The starting ketone remains. How can I push this to completion?

Troubleshooting Protocol: Cyclobutyl phenyl ketone possesses significant steric bulk compared to simple acetophenones. Standard condensation conditions (CuSO₄ or MgSO₄) are often insufficient.

Optimization Steps:

  • Switch to Titanium(IV) Ethoxide: Ti(OEt)₄ acts as both a Lewis acid and a water scavenger, crucial for sterically hindered ketones.

  • Temperature & Stoichiometry: Increase the temperature to 70–85 °C (refluxing THF or Toluene). Use 2.0–2.5 equivalents of Ti(OEt)₄ relative to the ketone.

  • Order of Addition:

    • Dissolve Ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in dry THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 eq) dropwise under Nitrogen.

    • Heat to reflux.

Caution: Ti(OEt)₄ can form a gel upon cooling or quenching.

  • Workup Tip: Quench by pouring the reaction mixture into a vigorously stirred brine/EtOAc biphasic mixture. Add Celite and filter the resulting suspension to remove Titanium salts efficiently.

Phase II: Diastereoselective Reduction (Defining the "R" Center)

User Question: I obtained the imine, but after reduction with NaBH₄, my diastereomeric ratio (dr) is only 80:20. How can I improve the selectivity for the (R)-amine precursor?

Technical Insight: The reduction step establishes the chiral center. The stereochemical outcome depends on the size difference between the Phenyl ring (Large, planar) and the Cyclobutyl ring (Bulky, 3D).

Optimization Matrix:

Reducing AgentTemperatureMechanismExpected Selectivity (dr)Recommendation
NaBH₄ -48 °C to 0 °CChelation Control (Cyclic TS)Moderate (80:20 - 90:10)Standard starting point.
L-Selectride -78 °CSteric Control (Open TS)High (>95:5) Recommended for this substrate.
DIBAL-H -78 °CCoordination ControlVariableUse only if others fail.

Protocol for High Selectivity (L-Selectride):

  • Cool the imine solution (in THF) to -78 °C .

  • Add L-Selectride (1.2 eq, 1M in THF) slowly down the side of the flask.

  • Stir at -78 °C for 3 hours; do not allow to warm up until quenched.

  • Critical Analysis: Analyze the crude mixture via HPLC or ¹H NMR (look for the tert-butyl peak splitting) to determine the dr before purification.

Note on Configuration: Using (R)-tert-butanesulfinamide typically yields the (R)-amine when using reducing agents that favor the open transition state (like L-Selectride) if the Cyclobutyl group acts as the "Bulky" group relative to Phenyl in the transition state models. Always verify absolute configuration via optical rotation against literature values or X-ray crystallography of the salt.

Phase III: Cleavage & Salt Formation

User Question: My final hydrochloride salt is hygroscopic and turns into a gum. How can I get a free-flowing solid?

Troubleshooting Guide: Cyclobutyl amines and their salts can be hygroscopic.[1] The "gumming" is often due to trapped solvent or excess HCl/water.

Crystallization Protocol:

  • Cleavage: Dissolve the pure sulfinamide intermediate in MeOH . Add 4M HCl in Dioxane (excess). Stir at RT for 1 hour. Avoid heating to prevent potential ring compromise (though cyclobutyl is relatively stable).

  • Isolation:

    • Concentrate the reaction mixture to dryness (rotary evaporator).

    • Azeotrope: Add toluene and re-evaporate 2–3 times to remove traces of water and excess HCl.

  • Precipitation (Anti-solvent method):

    • Dissolve the crude gum in a minimum amount of warm Isopropanol (IPA) or Ethanol .

    • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) while stirring until turbidity persists.

    • Cool to 0 °C or -20 °C overnight.

    • Filter the white solid under Nitrogen (to avoid moisture uptake).

Storage: Store the HCl salt in a desiccator at 4 °C.

Analytical Validation

User Question: What are the critical quality attributes (CQAs) I should check?

Quality Control Table:

TestMethodAcceptance CriteriaNotes
Identity ¹H NMR (D₂O or DMSO-d₆)Consistent with structureCheck for Cyclobutyl multiplet (1.6–2.4 ppm) and Benzylic proton (~4.0–4.5 ppm).
Chiral Purity Chiral HPLC> 98% eeColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA.
Chemical Purity HPLC (C18)> 98%Watch for des-cyclobutyl impurities or ring-opened byproducts.
Salt Stoichiometry AgNO₃ Titration or Elemental Analysis1.0 eq ChlorideConfirm mono-hydrochloride formation.

References

  • Ellman, J. A., et al. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines."[5] Journal of Organic Chemistry, 1999, 64, 1278–1284.[5] Link

  • Robby, C., et al. "Practical Synthesis of Chiral Amines via Ellman's Sulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740. Link

  • BenchChem Protocols. "Application Notes: (Cyclobutylmethyl)(methyl)amine in Pharmaceutical Intermediate Synthesis." BenchChem Technical Library, 2025. Link

  • Sigma-Aldrich Technical Bulletin. "Ellman's Sulfinamides: Versatile Chiral Auxiliaries." Merck/Sigma-Aldrich, Accessed 2025. Link

  • PubChem Compound Summary. "Cyclobutyl(phenyl)methanamine." National Center for Biotechnology Information, CID 12280945. Link

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling reagents like Titanium(IV) ethoxide or L-Selectride.

Sources

Optimization

Technical Support Center: Purification of (R)-Cyclobutyl(phenyl)methanamine Hydrochloride

Welcome to the technical support center for (R)-Cyclobutyl(phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-Cyclobutyl(phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important chiral building block.

Introduction

(R)-Cyclobutyl(phenyl)methanamine hydrochloride is a key chiral amine intermediate in the synthesis of various pharmaceutically active compounds. Achieving high chemical and, critically, high enantiomeric purity is essential for its successful use in subsequent synthetic steps and for ensuring the safety and efficacy of the final drug product. The purification of this compound, particularly as its hydrochloride salt, often involves crystallization-based methods which can present unique challenges. This guide offers practical, experience-driven solutions to common issues encountered in the laboratory.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification process.

Problem 1: My (R)-Cyclobutyl(phenyl)methanamine hydrochloride fails to crystallize from solution, or remains an oil.

This is a common issue often referred to as "oiling out," where the compound separates as a liquid phase instead of forming a solid crystalline lattice.

Possible Causes & Solutions:

  • High Impurity Level: The presence of impurities can significantly depress the melting point of the mixture, leading to the formation of an oil.[1] It is recommended to ensure the starting material has a minimum purity of 80-90% before attempting crystallization.[2]

    • Solution: Consider a pre-purification step. If impurities are non-polar, silica gel chromatography of the free base may be effective. If acidic or basic impurities are present, an acid-base extraction of the free base can be performed.

  • Supersaturation Level is Too High: If the solution is too concentrated or cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice, resulting in a disordered, oily phase.[1][2]

    • Solution 1: Adjust Solvent Volume. Re-heat the solution and add more of the primary solvent (the one in which the compound is more soluble) until the oil redissolves. Allow the solution to cool much more slowly.[1] An ideal crystallization should show initial crystal formation over 5-20 minutes.[1]

    • Solution 2: Use a Seed Crystal. If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Inappropriate Solvent System: The chosen solvent may be too "good," preventing the compound from precipitating.[2]

    • Solution: Employ an anti-solvent system. Dissolve the hydrochloride salt in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol). Then, slowly add a non-polar anti-solvent in which the salt is insoluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or toluene) until the solution becomes persistently cloudy.[3] Heat the mixture until it becomes clear again, and then allow it to cool slowly.

Problem 2: The chemical purity of my hydrochloride salt is low after recrystallization.

Recrystallization is effective, but its success depends on the nature of the impurities.

Possible Causes & Solutions:

  • Co-crystallization of Impurities: If an impurity has a similar structure and polarity to the desired compound, it may incorporate into the crystal lattice.

    • Solution: A second recrystallization may be necessary. Alternatively, switching to a different solvent system can alter the solubility of both the product and the impurity, potentially leading to better separation.

  • Trapping of Mother Liquor: If crystals form too rapidly, solvent and dissolved impurities can become trapped within the crystal structure.

    • Solution: Ensure a slow cooling rate. After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor from the surface.

Problem 3: The enantiomeric excess (e.e.) of my product is insufficient.

This is a critical issue for chiral compounds. The source of the problem can be the starting material or the process itself.

Possible Causes & Solutions:

  • Starting with Racemic Material: If the synthesis starts with a racemic or enantiomerically-poor mixture of cyclobutyl(phenyl)methanamine, simple recrystallization of the hydrochloride salt will not improve the enantiomeric excess.

    • Solution: Diastereomeric Salt Resolution. This is a classical and highly effective method for separating enantiomers.[4] React the racemic free base with a single enantiomer of a chiral acid (a resolving agent) like L-(+)-tartaric acid or (R)-(-)-mandelic acid.[4][5] This forms a mixture of two diastereomeric salts. Because diastereomers have different physical properties, they will have different solubilities, allowing one to be selectively crystallized.[6][7] The purified diastereomeric salt is then treated with a base (e.g., NaOH solution) to liberate the desired pure (R)-enantiomer.[5][7][8]

  • Racemization During a Previous Step: The chiral center of the amine could be susceptible to racemization under harsh pH or high-temperature conditions, especially if there is an acidic proton adjacent to the chiral center.

    • Solution: Review the reaction and workup conditions of the preceding synthetic steps. Employ milder bases or acids and avoid excessive heat where possible. Some advanced industrial processes even couple resolution with in-situ racemization of the unwanted enantiomer to achieve theoretical yields approaching 100%.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing (R)-Cyclobutyl(phenyl)methanamine hydrochloride?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For amine hydrochloride salts, which are quite polar, polar protic solvents are often a good starting point.

Solvent CategoryExamplesSuitability for Hydrochloride SaltNotes
Alcohols Methanol, Ethanol, IsopropanolHighOften used as the primary solvent in a solvent/anti-solvent system.[5]
Ethers Diethyl Ether, MTBELowCommonly used as anti-solvents to induce precipitation.[3]
Aromatic Hydrocarbons TolueneLowCan be used as an anti-solvent or to azeotropically remove water.[3]
Ketones AcetoneModerateMay be suitable, sometimes in combination with water.[5]

Recommendation: Start by testing solubility on a small scale. Dissolve a few milligrams of your crude product in a small volume of a primary solvent like isopropanol with heating. Then, add an anti-solvent like MTBE dropwise to find a suitable ratio that induces crystallization upon cooling.

Q2: What analytical techniques should I use to confirm the purity and enantiomeric excess of my final product?

A combination of techniques is essential for full characterization.

  • Chemical Purity:

    • NMR (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

    • LC-MS or GC-MS: To detect trace impurities and confirm the molecular weight.

  • Enantiomeric Excess (e.e.):

    • Chiral HPLC: This is the gold standard for determining enantiomeric purity. It uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for precise quantification.[8]

    • NMR with Chiral Derivatizing Agents: Reacting the amine with a chiral agent (like Mosher's acid chloride) creates diastereomers that can be distinguished by high-field NMR, allowing for the calculation of e.e.[9][10]

Q3: What are the key stability and storage considerations for (R)-Cyclobutyl(phenyl)methanamine hydrochloride?

As a hydrochloride salt, the compound is generally a stable, crystalline solid. However, proper storage is important.

  • Hygroscopicity: Like many salts, it can absorb moisture from the air. Store it in a tightly sealed container in a dry place, such as a desiccator.[11]

  • Light Sensitivity: While not acutely sensitive, it is good practice to store it protected from light.[11]

  • Chemical Compatibility: It is a stable salt but will react with strong bases to liberate the free amine. It is incompatible with strong oxidizing agents.[12]

Q4: How do I choose between purification by direct recrystallization versus diastereomeric salt resolution?

This decision depends entirely on the nature of the impurity you are trying to remove. The following workflow can guide your choice.

Purification method selection workflow.
References
  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(19), 7545–7554. Available from: [Link]

  • Nieto, F., & Anslyn, E. V. (2006). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Organic Letters, 8(5), 843–846. Available from: [Link]

  • Li, K., Yi, J., Wu, L., He, L., & Chen, L. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10633–10638. Available from: [Link]

  • Zhang, X., Li, Z., Wang, S., Fan, E., & Feng, X. (2014). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 50(41), 5461–5463. Available from: [Link]

  • Goolsby, B., & Brodbelt, J. S. (2001). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry, 12(4), 408–417. Available from: [Link]

  • Various Authors. (2009). Forming oxalate salts of amines. Sciencemadness.org. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Various Authors. (n.d.). Guide for crystallization. University of Angers. Available from: [Link]

  • Various Authors. (n.d.). Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • LIDE PHARMACEUTICALS LTD. (n.d.). (R)-cyclobutyl(phenyl)methanamine hydrochloride. LookChem. Available from: [Link]

  • Blacker, J. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available from: [Link]

  • Wang, D.-S., Chen, Q.-A., & Zhou, Y.-G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(10), 6017–6095. Available from: [Link]

  • Blacker, A. J., & Headley, C. E. (2011). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. In Practical Methods for Biocatalysis and Biotransformations 2 (pp. 138-142). Available from: [Link]

  • Afonso, C. A. M., & Veiga, T. A. M. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. Available from: [Link]

  • Tenora, L., Klecan, O., Storch, J., & Pospisil, J. (2016). Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation. Tetrahedron: Asymmetry, 27(13), 579-583. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutyl(phenyl)methanamine. PubChem. Available from: [Link]

  • University of Luxembourg. (2025). Cyclobutyl(phenyl)methanamine (C11H15N). PubChemLite. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclobutylmethanamine hydrochloride. PubChem. Available from: [Link]

  • Kozma, D. (Ed.). (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Available from: [Link]

  • LibreTexts. (2021). 6.1.8: Resolution- Separation of Enantiomers. Chemistry LibreTexts. Available from: [Link]

Sources

Troubleshooting

Common side products in the synthesis of (R)-Cyclobutyl(phenyl)methanamine hydrochloride

This guide serves as a technical support resource for researchers synthesizing (R)-Cyclobutyl(phenyl)methanamine hydrochloride (CAS: 1956435-19-0). It focuses on the Ellman Auxiliary route (condensation with (R)-tert-but...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing (R)-Cyclobutyl(phenyl)methanamine hydrochloride (CAS: 1956435-19-0). It focuses on the Ellman Auxiliary route (condensation with (R)-tert-butanesulfinamide), as this is the industry standard for accessing high-enantiomeric excess (ee) chiral amines of this structural class.

Synthetic Workflow & Critical Control Points

The synthesis relies on the diastereoselective reduction of a chiral N-sulfinyl imine. Failures in temperature control or reagent selection at specific nodes will result in distinct impurity profiles.

G Start Cyclobutyl Phenyl Ketone + (R)-t-butylsulfinamide Imine Intermediate A: (R)-N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF Reductant Decision Node: Reductant Selection Imine->Reductant Impurity_Ketone Impurity 1: Hydrolyzed Ketone (Moisture in Step 1) Imine->Impurity_Ketone H2O Exposure Amine_Int Intermediate B: Sulfinamide (Diastereomer) Reductant->Amine_Int Major Path Impurity_S Impurity 2: (S)-Enantiomer (Poor Facial Selectivity) Reductant->Impurity_S Wrong Temp/Reagent Hydrolysis Acid Hydrolysis (HCl/MeOH) Amine_Int->Hydrolysis Final Target: (R)-Cyclobutyl(phenyl) methanamine HCl Hydrolysis->Final Impurity_Ring Impurity 3: Linear/Rearranged Alkenes (Acid-Catalyzed Ring Opening) Hydrolysis->Impurity_Ring T > 25°C or Conc. Acid

Figure 1: Critical control points in the Ellman synthesis route.[1][2] Red dashed nodes indicate impurity origins.

Common Side Products & Troubleshooting

The following table summarizes the three most frequent impurities detected by HPLC/GC-MS during this synthesis.

Impurity TypeChemical IdentityOrigin StepRoot Cause
Stereochemical (S)-Cyclobutyl(phenyl)methanamineReductionPoor Diastereoselectivity. High reaction temperature or incorrect reducing agent (e.g., using NaBH4 when L-Selectride was required for the specific auxiliary configuration).
Structural 1-Phenyl-1-cyclobutyl-methanone (Starting Material)Imine Formation / WorkupImine Hydrolysis. The N-sulfinyl imine is moisture-sensitive. Aqueous workup without buffering or incomplete conversion leads to ketone regeneration.
Degradation 5-phenylpent-4-en-1-amine (Linear Alkene)DeprotectionRing Opening. The cyclobutyl ring has ~26 kcal/mol strain.[3] Strong acidic conditions (conc. HCl) or heat can trigger carbocation rearrangement/opening.
Deep Dive: Troubleshooting Specific Issues
Issue A: "My enantiomeric excess (ee) is stuck at 80-85%."

Diagnosis: You are likely observing "matched/mismatched" kinetics or insufficient facial bias during the reduction step. Technical Explanation: The bulky tert-butyl group on the sulfinamide directs the hydride attack. However, the cyclobutyl group and phenyl group have similar steric profiles compared to a Methyl/Phenyl pair. This reduces the energy difference between the Re and Si face transition states.

Protocol Adjustment:

  • Lower Temperature: Conduct the reduction at -78°C strictly.

  • Change Reductant: If using NaBH₄ (Sodium Borohydride), switch to L-Selectride or DIBAL-H . These bulkier reducing agents often enhance diastereoselectivity by amplifying steric clashes with the sulfinyl group [1].

  • Lewis Acid Additives: Add Lewis acids (e.g., Ti(OEt)₄) during reduction to chelate the imine and lock the conformation.

Issue B: "I see a new peak at RRT 1.2 that looks like an alkene."

Diagnosis: Acid-catalyzed cyclobutyl ring opening. Technical Explanation: During the removal of the sulfinyl group (Deprotection), a transient carbocation can form at the benzylic position. While the phenyl ring stabilizes the benzylic cation, the adjacent cyclobutyl ring adds strain. Under vigorous acidic conditions (e.g., 4M HCl in dioxane at reflux), the ring can open to relieve strain, forming a linear homoallylic amine or rearranging to a cyclopentyl derivative [2].

Protocol Adjustment:

  • Milder Acid: Use 2M HCl in Methanol instead of 4M HCl in Dioxane.

  • Temperature Control: Perform the deprotection at 0°C to Room Temperature . Do not heat.

  • Alternative Cleavage: If acid sensitivity is extreme, consider anhydrous HCl gas in ether at 0°C for a shorter duration.

Issue C: "The reaction stalled; I have 30% ketone remaining."

Diagnosis: Equilibrium limitation during imine condensation. Technical Explanation: The condensation of cyclobutyl phenyl ketone with sulfinamide is reversible. Water produced in the reaction hydrolyzes the product back to the ketone.

Protocol Adjustment:

  • Dehydrating Agent: Ensure you are using Ti(OEt)₄ (Titanium ethoxide) in at least 2.0 equivalents. It acts as both a Lewis acid catalyst and a water scavenger [3].

  • Concentration: Run the reaction at high concentration (0.5 – 1.0 M) to favor product formation.

Validated Experimental Protocol (Ellman Route)

Note: This protocol assumes the use of (R)-tert-butanesulfinamide to target the (R)-amine, subject to reductant verification.

Step 1: Imine Formation

  • To a solution of Cyclobutyl phenyl ketone (1.0 eq) in anhydrous THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.1 eq).

  • Add Ti(OEt)₄ (2.0 eq) dropwise under N₂.

  • Heat to 60°C for 12–24 hours. Monitor by HPLC (Note: Imine may hydrolyze on silica; use neutralized plates).

  • Workup: Pour into brine/EtOAc. Filter titanium salts through Celite.

Step 2: Diastereoselective Reduction

  • Cool the crude imine (in THF) to -78°C .

  • Add L-Selectride (1.2 eq) dropwise. Stir for 2 hours at -78°C.

  • Critical Check: Warm to RT only after TLC confirms consumption of imine.

  • Quench with saturated NH₄Cl.

Step 3: Deprotection (Salt Formation)

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (2.0 eq) at 0°C .

  • Stir at RT for 1 hour. Do not reflux.

  • Concentrate in vacuo.[4] Triturate the solid with Et₂O to remove non-polar impurities.

References
  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[5] Chemical Reviews, 2010.

  • Namyslo, J. C., & Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 2003. (Discusses ring strain and opening conditions).

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010.

  • PubChem Compound Summary. "Cyclobutyl(phenyl)methanamine." National Library of Medicine.

Sources

Optimization

Stability issues and degradation of (R)-Cyclobutyl(phenyl)methanamine hydrochloride

Product Category: Chiral Building Blocks / Primary Amines CAS: 1956435-19-0 (HCl Salt) Support Level: Tier 3 (Senior Application Scientist) Introduction: The Stability Paradox Welcome to the technical support hub for (R)...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Chiral Building Blocks / Primary Amines CAS: 1956435-19-0 (HCl Salt) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the technical support hub for (R)-Cyclobutyl(phenyl)methanamine hydrochloride . As a researcher, you likely selected this compound for its specific stereochemistry and the conformational restriction offered by the cyclobutyl ring—features critical for optimizing binding affinity in kinase or GPCR targets.

However, this molecule presents a "stability paradox." While the cyclobutyl ring is kinetically stable, the benzylic amine functionality is chemically reactive, and the hydrochloride salt form is physically sensitive to moisture. This guide moves beyond standard "store at -20°C" advice to explain the mechanistic causes of degradation and provide self-validating protocols to ensure your data's integrity.

Module 1: Physical Stability & Hygroscopicity

The Issue: "My powder has turned into a sticky gum/oil."

The Science: Like many amine hydrochlorides, this salt is hygroscopic . The crystal lattice energy of the HCl salt is high, but the hydration enthalpy of the chloride ion is also significant. Upon exposure to atmospheric moisture (Relative Humidity > 40%), water molecules intercalate into the crystal lattice. This disrupts the solid-state order, lowering the melting point until the solid dissolves in its own absorbed water (deliquescence).

Troubleshooting Protocol:

ObservationDiagnosisRemediation Action
Clumping / Caking Surface moisture absorption (Early Stage).Dry: Place in a vacuum desiccator over

or KOH pellets for 24 hours.
Oiling / Liquefaction Deliquescence (Advanced Stage).Recrystallize: Dissolve in minimal dry ethanol, add diethyl ether or hexanes until turbid, and cool to -20°C. Filter under inert gas.
Yellow Discoloration Oxidation (often triggered by moisture).Purify: See Module 2. Simple drying will not remove oxidation byproducts.

Preventative Workflow (DOT Diagram):

HandlingWorkflow Start Receipt of Compound QC Initial QC (1H NMR) Confirm Identity Start->QC Aliquot Aliquot under Argon (Avoid repeated freeze-thaw) QC->Aliquot Storage Storage: -20°C Double-sealed with Desiccant Aliquot->Storage Use Equilibrate to RT Before Opening Storage->Use Critical Step Use->Storage Reseal immediately

Figure 1: Recommended handling workflow to prevent moisture-induced degradation. Note the equilibration step to prevent condensation.

Module 2: Chemical Stability (Oxidation & Carbamates)

The Issue: "I see extra peaks in the aromatic region or near the solvent front."

The Science: The benzylic position (the carbon attached to the nitrogen and phenyl ring) is "activated." The phenyl ring stabilizes radical intermediates, making this C-H bond susceptible to autoxidation, especially in the presence of light or trace metals.

  • Oxidative Deamination: The amine oxidizes to an imine, which hydrolyzes to cyclobutyl(phenyl)methanone (the ketone).

  • Carbamate Formation: Primary amines react reversibly with atmospheric

    
     to form carbamates (
    
    
    
    ). This is often mistaken for degradation but is reversible with acid.

Degradation Pathway Visualization:

Degradation Parent (R)-Cyclobutyl(phenyl)methanamine (Active Compound) Radical Benzylic Radical (Intermediate) Parent->Radical O2 / Light / Trace Metals Carbamate Carbamate Salt (Reversible with Acid) Parent->Carbamate + CO2 (Air Exposure) Imine Imine Species Radical->Imine Oxidation Ketone Cyclobutyl(phenyl)methanone (Major Degradant) Imine->Ketone Hydrolysis (H2O) Carbamate->Parent + HCl (Acidification)

Figure 2: Mechanistic pathways for oxidative degradation and carbamate formation.

FAQ: How do I distinguish between the Ketone and the Carbamate?

  • Test: Acidify your NMR sample (add a drop of

    
     or 
    
    
    
    ).
    • Result A: If the impurity peaks disappear/shift back to the parent amine, it was the Carbamate (

      
       adduct).
      
    • Result B: If the impurity persists (likely a singlet around

      
       3.5-4.0 ppm or new aromatic signals), it is the Ketone  (irreversible oxidation).
      

Module 3: Stereochemical Integrity (Racemization)

The Issue: "My biological assay potency dropped, but the chemical purity looks fine."

The Science: You are using the (R)-enantiomer . The benzylic proton is weakly acidic (


, but lower in the presence of strong bases or metal catalysts). If you subject the free base to strong bases (e.g., NaH, t-BuLi) or high heat during a reaction, the proton can be removed, leading to a planar intermediate and subsequent racemization to the (S)-enantiomer.

Risk Factors:

  • Free-basing protocols: Using strong hydroxide solutions for extended periods.

  • Coupling reactions: High temperatures (>100°C) in basic media.

Validation Protocol (Chiral HPLC): To verify enantiomeric excess (ee%), use the following standard conditions (optimize as needed):

  • Column: Chiralpak AD-H or OD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to sharpen the amine peak.

  • Detection: UV at 254 nm (Phenyl absorption).

  • Acceptance Criteria: > 98% ee.

Module 4: Analytical Reference Data

Use this table to interpret your QC data and identify impurities.

Signal TypeChemical Shift (approx.

ppm,

)
AssignmentStatus
1H NMR 7.2 - 7.4 (m)Phenyl ProtonsParent
1H NMR 4.1 - 4.3 (d)Benzylic CH (

)
Parent
1H NMR 1.7 - 2.5 (m)Cyclobutyl

Parent
1H NMR ~9.8 (broad)

(Ammonium)
Parent (Salt)
Impurity ~7.9 (d)Ortho-phenyl protons of Ketone Degradant
Impurity Missing Benzylic CHKetone (Carbonyl carbon has no H)Degradant
Impurity 3.35 (s)Methanol (Common Solvate)Solvent

References

  • Cyclobutane Stability in Drug Design

    • Ahmad, A. et al. "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry, 2024. (Context: Stability of cyclobutyl groups in metabolic pathways).

  • Amine Salt Hygroscopicity

    • Gibson, E. K. "Amine hydrochloride salts: a problem in polyurethane synthesis." University of Glasgow Theses, 2007. (Context: Lattice energies and moisture uptake of benzylic amine salts).

  • Benzylic Amine Oxidation

    • Mitch, W. A. et al. "Degradation of benzylamines during chlorination and chloramination." Environmental Science: Water Research & Technology, 2015. (Context: Mechanisms of oxidative deamination in benzylic amines).

  • Chiral Analysis of Amines

    • Luo, J. et al. "Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC."[1] Asian Journal of Chemistry, 2012.[1] (Context: Methodologies for derivatization and separation of chiral amines).

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Reference Data & Comparative Studies

Validation

Comparative study of different synthetic routes to (R)-Cyclobutyl(phenyl)methanamine hydrochloride

Executive Summary (R)-Cyclobutyl(phenyl)methanamine hydrochloride (CAS: 1956435-19-0) is a high-value chiral building block, structurally significant for its role as a conformationally restricted pharmacophore. The cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Cyclobutyl(phenyl)methanamine hydrochloride (CAS: 1956435-19-0) is a high-value chiral building block, structurally significant for its role as a conformationally restricted pharmacophore. The cyclobutyl ring offers unique lipophilicity and metabolic stability compared to its isopropyl or cyclopropyl analogues.

This guide objectively compares three distinct synthetic methodologies to access the (R)-enantiomer with high optical purity. Unlike simple aliphatic amines, the steric bulk of the cyclobutyl group and the potential for ring strain-induced rearrangement require precise synthetic planning.

The Verdict Upfront:

  • For Discovery/Lab Scale (<10g): The Ellman Auxiliary route is superior due to its predictability and high diastereoselectivity.

  • For Process/Manufacturing (>1kg): Biocatalytic Transamination is the recommended route, offering superior atom economy and eliminating heavy metal catalysts.

  • For Cost-Driven Commodity Production: Asymmetric Transfer Hydrogenation (ATH) serves as a viable middle ground, balancing cost and enantioselectivity.

Retrosynthetic Analysis

The strategic disconnection centers on the C-N bond formation at the chiral center. All viable routes converge on Cyclobutyl Phenyl Ketone as the primary starting material, exploiting its pro-chiral nature.

G cluster_legend Pathway Legend Target (R)-Cyclobutyl(phenyl) methanamine HCl Imine Ketimine / Sulfinimine Intermediate Target->Imine Stereoselective Reduction Racemic Racemic Amine Target->Racemic Classical Resolution Ketone Cyclobutyl Phenyl Ketone (Comm. Available) Target->Ketone Biocatalytic Transamination Imine->Ketone Condensation Racemic->Ketone Reductive Amination key1 Direct Enzymatic Route (Green) key2 Auxiliary/Catalytic Route (Red)

Figure 1: Retrosynthetic disconnection approaches for (R)-Cyclobutyl(phenyl)methanamine.

Detailed Route Comparison

Route A: The Ellman Auxiliary Approach (Recommended for R&D)

This method utilizes tert-butanesulfinamide as a chiral ammonia equivalent. It is the gold standard for discovery chemistry due to its reliability.

  • Mechanism: Condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral sulfinimine. The bulky tert-butyl group directs the subsequent hydride attack to the Re-face (or Si-face depending on conditions), establishing the stereocenter.

  • Stereocontrol: The use of L-Selectride (bulky borohydride) typically maximizes diastereoselectivity compared to NaBH₄.

  • Protocol Validation:

    • Condensation: Ti(OEt)₄ is essential as a Lewis acid and water scavenger to drive the equilibrium.

    • Reduction: Low temperature (-78°C) is critical to prevent non-selective reduction.

    • Hydrolysis: Mild HCl/MeOH cleavage preserves the cyclobutyl ring, which can be sensitive to harsh Lewis acids.

Route B: Biocatalytic Transamination (Recommended for Scale-Up)

This route employs


-transaminases (ATA) to directly swap the ketone oxygen for an amine group with perfect enantioselectivity.
  • Mechanism: An (R)-selective transaminase binds the ketone and a sacrificial amine donor (e.g., isopropylamine) using a PLP (Pyridoxal-5'-phosphate) cofactor.

  • Advantages: Single step, aqueous media, ambient temperature/pressure, >99% ee.

  • Challenges: The "bulky-bulky" nature of cyclobutyl phenyl ketone (two large groups flanking the carbonyl) requires specific enzyme variants (e.g., evolved Arthrobacter sp. transaminases) to accommodate the substrate.

  • Equilibrium: The reaction is reversible. Using isopropylamine as a donor and removing the volatile acetone byproduct (coproduct removal) drives conversion to >95%.

Route C: Asymmetric Transfer Hydrogenation (ATH)

A chemical catalytic approach using Ruthenium or Rhodium complexes with chiral diamine ligands (e.g., TsDPEN).[1]

  • Mechanism: Formation of the NH-imine (often in situ) followed by proton-coupled hydride transfer from a formic acid/TEA mixture.

  • Catalyst: RuCl.[1] Note: The "ionic mechanism" of imine reduction often follows different stereochemical outcomes than ketone reduction; rigorous screening of (R,R) vs (S,S) ligands is required.

  • Pros/Cons: Cheaper than enzymes but requires heavy metal removal (scavenging) which complicates pharmaceutical purification.

Comparative Data Analysis

MetricRoute A: Ellman AuxiliaryRoute B: BiocatalysisRoute C: ATH (Ru-Catalyzed)
Step Count 3 (Condense

Reduce

Cleave)
1 (Direct Transamination)2 (Imine form.

Reduce)
Yield (Isolated) 75 - 85%85 - 95%80 - 90%
Enantiomeric Excess (ee) > 98% (after recrystallization)> 99% (intrinsic)90 - 96%
Atom Economy Low (Auxiliary is waste)HighModerate
Cost Driver Reagent (t-Bu-Sulfinamide)Enzyme DevelopmentCatalyst (Ru/Rh)
Scalability Linear (Good for kg)Exponential (Good for tons)Linear (Good for kg)
Green Chemistry Poor (Ti waste, solvents)Excellent (Water, biodegradable)Moderate (Organic solvents)

Experimental Protocol: Route A (Ellman)

Objective: Synthesis of (R)-Cyclobutyl(phenyl)methanamine HCl on a 10g scale.

Reagents:

  • Cyclobutyl phenyl ketone (1.0 eq)

  • (R)-2-Methyl-2-propanesulfinamide (1.1 eq)

  • Titanium(IV) ethoxide (2.0 eq)

  • L-Selectride (1.0M in THF) (1.2 eq)

  • HCl (4M in Dioxane)

Workflow:

  • Imine Formation:

    • To a dry flask under N₂, add cyclobutyl phenyl ketone (10.0 g, 62.4 mmol) and (R)-tert-butanesulfinamide (8.3 g, 68.6 mmol) in anhydrous THF (100 mL).

    • Add Ti(OEt)₄ (28.5 g, 125 mmol) dropwise.

    • Heat to reflux (65-70°C) for 16 hours. Monitor by TLC/LCMS for disappearance of ketone.

    • Quench: Cool to RT, pour into brine (100 mL) with vigorous stirring. Filter the resulting titanium salts through Celite. Dry organic layer (Na₂SO₄) and concentrate.[2]

    • Checkpoint: Isolate the sulfinimine intermediate. Yield approx. 90%.

  • Diastereoselective Reduction:

    • Dissolve the sulfinimine in anhydrous THF (150 mL) and cool to -78°C .

    • Add L-Selectride (1.0M, 75 mL) dropwise over 30 mins. Maintain temp < -70°C.

    • Stir at -78°C for 3 hours.

    • Quench: Add MeOH slowly at -78°C. Warm to RT. Partition between EtOAc and sat. NH₄Cl.[3]

    • Purification: Flash chromatography (Hexane/EtOAc). This separates the major (R,R)-diastereomer from the minor isomer.

  • Deprotection (Salt Formation):

    • Dissolve the purified sulfinamide in MeOH (50 mL).

    • Add 4M HCl in Dioxane (30 mL, excess).

    • Stir at RT for 1 hour. A white precipitate should form.

    • Add Et₂O (100 mL) to fully precipitate the product. Filter and wash with Et₂O.

Self-Validating Check: The final product should be a white solid.

  • ¹H NMR (D₂O): Diagnostic cyclobutyl methine proton typically appears around

    
     2.8-3.0 ppm.
    
  • Chiral HPLC: Chiralpak AD-H column, Hexane:IPA (90:10), flow 1.0 mL/min.

Pathway Logic & Signaling

The following diagram illustrates the stereochemical divergence between the chemical and biocatalytic routes.

Logic cluster_Ellman Chemical Induction (Steric) cluster_Bio Enzymatic Induction (Pocket) Ketone Prochiral Ketone Auxiliary (R)-Sulfinamide Ketone->Auxiliary Enzyme (R)-Transaminase PLP-Cofactor Ketone->Enzyme TS_Chem Closed Transition State (Zimmerman-Traxler) Auxiliary->TS_Chem Ti(OEt)4 Product (R)-Amine HCl TS_Chem->Product 1. Red (L-Selectride) 2. HCl TS_Bio Enzyme Active Site (Large/Small Pocket Fit) Enzyme->TS_Bio Amine Donor TS_Bio->Product One-Pot

Figure 2: Mechanistic divergence: Steric control via auxiliary vs. geometric control via enzyme pocket.

References

  • Ellman, J. A., et al. (1997). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of Organic Chemistry. Link

  • Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation of Imines." Journal of the American Chemical Society. Link

  • Kroutil, W., et al. (2010). "Biocatalytic Transamination: A Green Route to Chiral Amines." ChemCatChem. Link

  • BenchChem. (2025). "Protocol for Chiral Resolution of Phenyl-Alkyl Amines." BenchChem Protocols. Link

  • PubChem. "Cyclobutyl(phenyl)methanamine Compound Summary." National Library of Medicine. Link

Sources

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